molecular formula C21H26FN3O4S B2527728 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 897618-26-7

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide

カタログ番号: B2527728
CAS番号: 897618-26-7
分子量: 435.51
InChIキー: YKBDJKCCEPGLHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic small molecule with a molecular formula of C21H26FN3O4S and a molecular weight of 435.51 g/mol . This compound is built around a piperazine core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological properties . The specific structure, featuring a 2-fluorophenyl group on the piperazine ring and a (4-methoxyphenyl)acetamide moiety connected via a sulfonyl ethyl linker, suggests potential for significant receptor binding activity. Piperazine-based compounds are extensively investigated in pharmaceutical research for a wide spectrum of biological activities. Compounds with similar structural motifs, particularly those containing a 4-arylpiperazine group, are frequently explored as key precursors or ligands for central nervous system (CNS) targets . For instance, structurally related analogs are known to be precursors for serotonin (5-HT 1A ) receptor imaging agents used in positron emission tomography (PET) . Other piperazine derivatives are studied as atypical inhibitors of the dopamine transporter (DAT) for research in psychostimulant use disorders . The presence of the fluorophenyl and methoxyphenyl groups may allow this compound to interact with various enzymatic pathways or neurotransmitter receptors, making it a candidate for hit-to-lead optimization in drug discovery programs. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

特性

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-29-18-8-6-17(7-9-18)16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-5-3-2-4-19(20)22/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBDJKCCEPGLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a sulfonyl group, and an acetamide moiety, which contribute to its pharmacological properties. The presence of the 2-fluorophenyl group enhances its binding affinity to various biological targets.

Molecular Formula: C21H26FN3O5S
Molecular Weight: 421.52 g/mol
CAS Number: 897618-22-3

The biological activity of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction: The compound may bind to G-protein-coupled receptors (GPCRs), influencing various signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition: It has been shown to inhibit enzymes involved in inflammatory processes and cancer progression, potentially modulating pathways such as NF-kB and MAPK signaling.
  • Cell Proliferation and Apoptosis: The compound's ability to induce apoptosis in cancer cells suggests it may be effective in cancer therapy.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. It has demonstrated significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
HepG2 (Liver Cancer)10.0
HT29 (Colon Cancer)9.5

Anticonvulsant Activity

In addition to its antitumor effects, the compound has shown potential anticonvulsant activity in animal models, indicating its versatility as a therapeutic agent.

Model ED50 (mg/kg) Effectiveness
PTZ-induced seizures25.0High protection rate

Case Studies

  • Antiproliferative Effects on Breast Cancer Cells:
    A study demonstrated that N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide significantly reduced the viability of MCF-7 cells with an IC50 value of 12.5 µM, suggesting its potential as a chemotherapeutic agent against breast cancer .
  • Mechanistic Insights:
    Research indicated that the compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase. This was confirmed by flow cytometry analysis, which showed an increase in sub-G1 population after treatment .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Piperazine and Acetamide Moieties

Table 1: Key Structural and Physicochemical Differences
Compound Name / CAS Substituents (Piperazine) Substituents (Acetamide) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound (CAS 897618-28-9) 2-fluorophenyl 4-methoxyphenyl C₂₀H₂₃F₂N₃O₃S 423.5 Enhanced lipophilicity
2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS 897618-27-8) 2-fluorophenyl 4-ethoxyphenyl C₂₂H₂₈FN₃O₄S 449.5 Increased steric bulk from ethoxy
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-methylphenylsulfonyl 4-fluorophenyl C₂₀H₂₂FN₃O₃S 427.47 Moderate MMP inhibition
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide (CAS 882749-43-1) 4-fluorophenyl 2-methoxy-5-nitrophenyl C₁₉H₂₀FN₅O₄ 425.4 Electron-withdrawing nitro group reduces bioavailability
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-methoxyphenyl p-tolylthiazole C₂₃H₂₆N₄O₂S 422.54 Thiazole enhances MMP-2/9 inhibition
Key Observations:
  • Electron-Donating vs.
  • Steric Effects : Ethoxy substitution (CAS 897618-27-8) introduces steric hindrance, which may reduce binding affinity but improve metabolic stability .
  • Heterocyclic Modifications : Thiazole-containing analogs (e.g., compound 13 in ) show marked MMP inhibitory activity, suggesting that the target compound’s sulfonylethyl chain could be optimized for similar targets .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(4-methoxyphenyl)acetamide, and how can purity be ensured?

  • Answer : The synthesis typically involves sequential reactions starting with piperazine derivatives and sulfonyl chlorides. Critical steps include sulfonylation of the piperazine ring followed by coupling with the acetamide moiety. Purity is ensured via chromatographic techniques (e.g., TLC, HPLC) and spectroscopic validation (NMR, IR) . Reaction conditions (temperature, solvent, time) must be tightly controlled to avoid side products .

Q. Which spectroscopic methods are most reliable for confirming the compound’s structural integrity?

  • Answer : 1H/13C NMR is essential for verifying the piperazine, sulfonyl, and acetamide groups. IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry provides molecular weight validation . Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in complex regions .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Answer : Stability studies use HPLC to monitor degradation products over time under stressors (light, heat, humidity). Accelerated stability testing (e.g., 40°C/75% RH for 6 months) quantifies degradation kinetics .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Use orthogonal assays (e.g., enzymatic vs. cell-based) and validate findings with structural analogs. Dose-response curves and kinetic studies clarify efficacy thresholds . Additionally, molecular docking can predict target interactions (e.g., serotonin/dopamine receptors) to guide mechanistic studies .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Answer : Modify substituents on the piperazine or phenyl rings to enhance solubility (e.g., introducing polar groups) or metabolic stability. LogP measurements and microsomal assays (e.g., liver microsome stability) guide structural tweaks . Prodrug formulations (e.g., ester prodrugs) may improve oral bioavailability .

Q. How can computational methods streamline structure-activity relationship (SAR) studies?

  • Answer : Molecular dynamics simulations predict binding modes to targets like GPCRs. QSAR models trained on analogs with fluorophenyl/piperazine motifs identify critical substituents for activity. Tools like AutoDock Vina or Schrödinger Suite validate hypotheses .

Q. What experimental designs mitigate off-target effects in pharmacological assays?

  • Answer : Use counter-screening against related receptors (e.g., 5-HT1A vs. D2 receptors) and selectivity panels (e.g., CEREP’s BioPrint®). CRISPR-edited cell lines (e.g., receptor knockouts) confirm on-target effects .

Methodological Tables

Parameter Recommended Technique Purpose Reference
Purity AssessmentHPLC (C18 column, acetonitrile/water gradient)Quantify impurities ≤0.1%
Structural Validation1H/13C NMR (DMSO-d6, 500 MHz)Assign sulfonyl, piperazine, and acetamide groups
Stability TestingForced degradation (40°C/75% RH)Identify degradation pathways
Target InteractionMolecular Docking (AutoDock Vina)Predict binding affinity to GPCRs

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。